2-(4-bromo-2,6-dimethylphenoxy)-N'-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide
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Overview
Description
2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both brominated aromatic rings and a hydrazide functional group, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of 4-bromo-2,6-dimethylphenol: This can be achieved through bromination of 2,6-dimethylphenol using bromine in the presence of a suitable catalyst.
Preparation of 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide: This involves the reaction of 4-bromo-2,6-dimethylphenol with chloroacetyl chloride to form 2-(4-bromo-2,6-dimethylphenoxy)acetyl chloride, which is then reacted with hydrazine hydrate to yield the hydrazide.
Condensation with 5-bromothiophene-2-carbaldehyde: The final step involves the condensation of 2-(4-bromo-2,6-dimethylphenoxy)acetohydrazide with 5-bromothiophene-2-carbaldehyde under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide functional group, leading to the formation of corresponding azides or other oxidized derivatives.
Reduction: Reduction reactions can target the brominated aromatic rings, potentially leading to debromination under suitable conditions.
Substitution: The bromine atoms in the aromatic rings can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azides, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: Its potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound may find use in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of bromine atoms may also facilitate halogen bonding, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 2-(4-bromo-2,6-dimethylphenoxy)-N’-[(1E)-1-(5-bromothiophen-2-yl)ethylidene]acetohydrazide stands out due to its combination of brominated aromatic rings and a hydrazide functional group. This unique structure may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(4-bromo-2,6-dimethylphenoxy)-N-[(E)-1-(5-bromothiophen-2-yl)ethylideneamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Br2N2O2S/c1-9-6-12(17)7-10(2)16(9)22-8-15(21)20-19-11(3)13-4-5-14(18)23-13/h4-7H,8H2,1-3H3,(H,20,21)/b19-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNEPYLFZFQJGKE-YBFXNURJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCC(=O)NN=C(C)C2=CC=C(S2)Br)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1OCC(=O)N/N=C(\C)/C2=CC=C(S2)Br)C)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Br2N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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